molecular formula C18H16FN3O3S B3000312 N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021256-45-0

N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B3000312
CAS No.: 1021256-45-0
M. Wt: 373.4
InChI Key: ILJQZYHRTXVZHL-UHFFFAOYSA-N
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Description

N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H16FN3O3S and its molecular weight is 373.4. The purity is usually 95%.
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Biological Activity

N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, with the CAS number 1021256-45-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18_{18}H16_{16}FN3_{3}O3_{3}S
  • Molecular Weight : 373.4 g/mol
  • Structure : The compound features a furan ring, a thiazole moiety, and a 3-fluoro-4-methylphenyl group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antitumor Activity : The compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Kinase Inhibition : Similar compounds have shown efficacy as selective inhibitors of certain kinases, which are critical in cancer signaling pathways .
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, suggesting a potential role in treating infections .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study evaluated the effects of related compounds on human gastric carcinoma models. The results demonstrated significant tumor stasis upon treatment with similar thiazole derivatives, indicating potential for this compound in cancer therapy .
  • Structure-Activity Relationship (SAR) :
    • Research on SAR has highlighted that modifications in the thiazole and furan rings can enhance potency and selectivity against specific cancer cell lines. This emphasizes the importance of structural variations in developing effective therapeutic agents .
  • Antimicrobial Activity :
    • A series of experiments demonstrated that compounds structurally related to this compound exhibited antimicrobial effects against Staphylococcus aureus and Candida albicans, suggesting a dual role in oncology and infectious disease treatment .

Data Table: Biological Activity Summary

Activity Type Description References
AntitumorInduces apoptosis and inhibits tumor growth in xenograft models
Kinase InhibitionSelective inhibition of cancer-related kinases
AntimicrobialActive against Staphylococcus aureus and Candida albicans

Properties

IUPAC Name

N-[4-[3-(3-fluoro-4-methylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c1-11-4-5-12(9-14(11)19)20-16(23)7-6-13-10-26-18(21-13)22-17(24)15-3-2-8-25-15/h2-5,8-10H,6-7H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJQZYHRTXVZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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